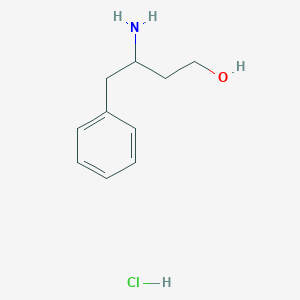
3-Amino-4-phenylbutan-1-ol hydrochloride
Overview
Description
3-Amino-4-phenylbutan-1-ol hydrochloride is a chemical compound with the CAS Number: 1803594-04-8 . It has a molecular weight of 201.7 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of 3-Amino-4-phenylbutan-1-ol hydrochloride is C10H16ClNO . The InChI code is 1S/C10H15NO.ClH/c11-10(6-7-12)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H .Physical And Chemical Properties Analysis
3-Amino-4-phenylbutan-1-ol hydrochloride is a powder . It has a molecular weight of 201.69 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis and Derivative Development
3-Amino-4-phenylbutan-1-ol hydrochloride serves as a foundational compound for the synthesis and development of various chemically active derivatives with potential applications in medical and pharmaceutical research. For instance, it has been utilized in the preparation of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, showcasing the reactivity of its terminal amino group for creating compounds with potentially enhanced pharmacological properties (Putis, Shuvalova, & Ostrovskii, 2008). Similarly, its modification has led to the synthesis of 3,4-disubstituted aminobutyric acids, highlighting its significance in generating substances with high pharmacological activity, such as nootropic agents and myorelaxants (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Antimycobacterial Activity
Research has also explored the antimycobacterial activities of derivatives derived from 3-Amino-4-phenylbutan-1-ol hydrochloride, demonstrating the compound's role in creating substances that can combat Mycobacterium tuberculosis. This includes the synthesis of hydroxyethylsulfonamides and related compounds, with findings indicating the significance of a free amino group at C2 and the sulfonamide moiety for biological activity, as well as their potential cytotoxicity against certain cell lines (Moreth, Gomes, Lourenço, Soares, Rocha, Kaiser, de Souza, Wardell, & Wardell, 2014).
Potentiometric Titrations
The compound has been investigated for its application in potentiometric titrations, demonstrating its utility in the analysis of primary amines. This research underscores its value in analytical chemistry, particularly in the study of weak bases and their interactions with hydrochloric acid in various solvents (Kocaoba, Aydogan, & Afşar, 2008).
Biocatalytic Applications
In biotechnology, 3-Amino-4-phenylbutan-1-ol hydrochloride and its derivatives have been utilized in enzymatic reactions to produce chiral intermediates for pharmaceuticals. For instance, the asymmetric alkynylation of chloral using chiral amino alcohol-based ligands derived from this compound has been reported to yield intermediates for antiviral drugs, demonstrating its role in facilitating efficient and enantioselective chemical syntheses (Jiang & Si, 2004).
Molecular Docking and Pharmacological Insights
Furthermore, molecular docking studies have been conducted to explore the anticonvulsant activity of 3-Amino-4-phenylbutan-1-ol hydrochloride derivatives. These studies support the compound's potential in contributing to the development of novel therapeutics for neurological disorders (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .
properties
IUPAC Name |
3-amino-4-phenylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(6-7-12)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHUIYSLIFLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-phenylbutan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



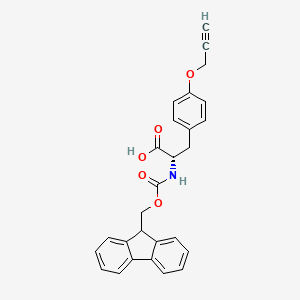
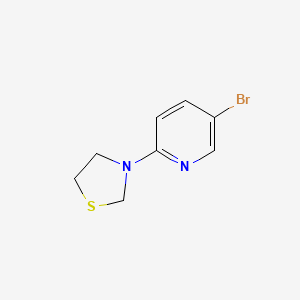
![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)
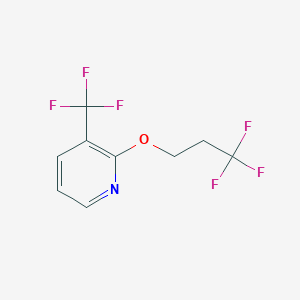
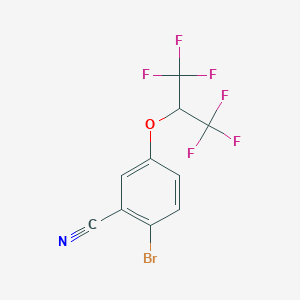
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)
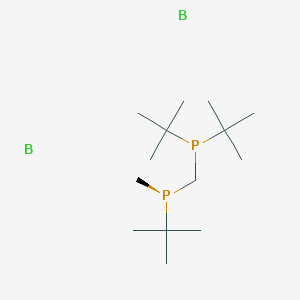
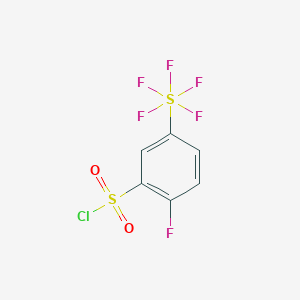
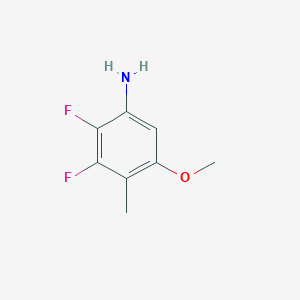
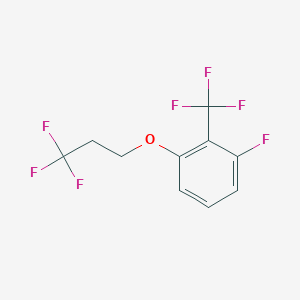
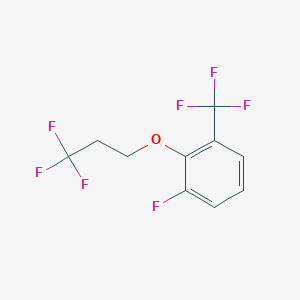
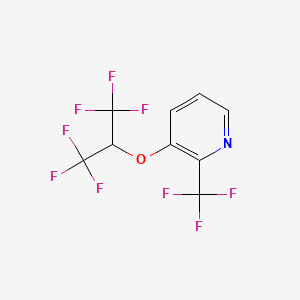
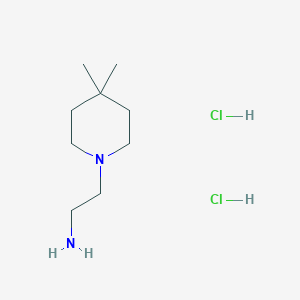
![2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1445878.png)